2-Fluoro-6-methanesulfonyl-benzylamine hydrochloride 2-Fluoro-6-methanesulfonyl-benzylamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13756283
InChI: InChI=1S/C8H10FNO2S.ClH/c1-13(11,12)8-4-2-3-7(9)6(8)5-10;/h2-4H,5,10H2,1H3;1H
SMILES: CS(=O)(=O)C1=CC=CC(=C1CN)F.Cl
Molecular Formula: C8H11ClFNO2S
Molecular Weight: 239.70 g/mol

2-Fluoro-6-methanesulfonyl-benzylamine hydrochloride

CAS No.:

Cat. No.: VC13756283

Molecular Formula: C8H11ClFNO2S

Molecular Weight: 239.70 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-6-methanesulfonyl-benzylamine hydrochloride -

Specification

Molecular Formula C8H11ClFNO2S
Molecular Weight 239.70 g/mol
IUPAC Name (2-fluoro-6-methylsulfonylphenyl)methanamine;hydrochloride
Standard InChI InChI=1S/C8H10FNO2S.ClH/c1-13(11,12)8-4-2-3-7(9)6(8)5-10;/h2-4H,5,10H2,1H3;1H
Standard InChI Key NFXWJDAYMQVBQB-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=CC(=C1CN)F.Cl
Canonical SMILES CS(=O)(=O)C1=CC=CC(=C1CN)F.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-Fluoro-6-methanesulfonyl-benzylamine hydrochloride belongs to the organofluorine and sulfonamide classes. The free base form, (2-fluoro-6-(methylsulfonyl)phenyl)methanamine (CAS 1564824-85-6), has the formula C8H10FNO2S\text{C}_8\text{H}_{10}\text{FNO}_2\text{S} and a molecular weight of 203.23 g/mol . The hydrochloride salt adds a chlorine atom, resulting in C9H10ClFNO2S\text{C}_9\text{H}_{10}\text{ClFNO}_2\text{S} and a molecular weight of 247.07 g/mol. The structural distinction between the free base and salt forms is critical for solubility and reactivity in pharmaceutical formulations.

Structural Analysis

The compound’s benzene ring is substituted at positions 2 and 6 with fluorine and methanesulfonyl groups, respectively. The fluorine atom’s electronegativity enhances the ring’s electron-withdrawing properties, while the methanesulfonyl group contributes to steric bulk and hydrogen-bonding potential. This configuration facilitates interactions with biological targets, such as enzymes or receptors.

Synthesis and Reaction Pathways

Synthetic Routes

The hydrochloride salt is synthesized via a nucleophilic substitution reaction between 2-fluorobenzylamine and methanesulfonyl chloride. Key steps include:

  • Reagent Preparation: 2-Fluorobenzylamine is dissolved in a polar aprotic solvent (e.g., dichloromethane).

  • Methanesulfonylation: Methanesulfonyl chloride is added dropwise under controlled conditions (0–5°C) to minimize side reactions.

  • Salt Formation: The intermediate is treated with hydrochloric acid to precipitate the hydrochloride salt.

An alternative method for analogous benzylamines involves mesylation of benzyl alcohols using methanesulfonyl chloride and triethylamine, followed by amine substitution .

Reaction Optimization

Yields depend on temperature control and stoichiometry. For example, maintaining a 1:1 molar ratio of 2-fluorobenzylamine to methanesulfonyl chloride at 0°C achieves 80–85% purity. Purification via recrystallization or column chromatography enhances final product quality .

Physicochemical Properties

Physical Parameters

PropertyFree Base Hydrochloride Salt
Molecular Weight (g/mol)203.23247.07
Density (g/cm³)1.3 ± 0.1Not Reported
Boiling Point (°C)384.3 ± 42.0Not Reported
Flash Point (°C)186.2 ± 27.9Not Reported
LogP-0.21Not Reported

The free base exhibits moderate hydrophilicity (LogP = -0.21), suggesting balanced membrane permeability . The hydrochloride salt’s increased polarity enhances aqueous solubility, favorable for intravenous formulations.

Spectroscopic Data

  • IR (KBr): Peaks at 1266 cm⁻¹ (S=O stretch) and 1105 cm⁻¹ (C-F stretch).

  • ¹H NMR (CDCl₃): δ 7.25 (t, J=8.0 Hz, aromatic H), 4.45 (s, -CH₂NH₂), 3.10 (s, -SO₂CH₃) .

Biological Activity and Pharmaceutical Applications

Enzyme Inhibition

Benzylamine derivatives, including 2-fluoro-6-methanesulfonyl-benzylamine, exhibit inhibitory activity against bacterial enzymes. For example, analogues of anacardic acid demonstrate IC₅₀ values of 2–5 µM against Staphylococcus aureus enoyl-ACP reductase . The methanesulfonyl group enhances binding affinity to enzyme active sites through hydrophobic interactions.

Hazard Statement Precautionary Measure
H302 (Harmful if swallowed)P305+P351+P338 (Eye exposure protocol)
H315 (Skin irritation)P261 (Avoid inhalation)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator